Linalyl octanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-6-8-9-10-11-14-17(19)20-18(5,7-2)15-12-13-16(3)4/h7,13H,2,6,8-12,14-15H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMRECJBIPPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC(C)(CCC=C(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864190 | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless, oily liquid | |
| Record name | Linalyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in alcohol | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.883 | |
| Record name | Linalyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/78/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10024-64-3 | |
| Record name | Linalyl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10024-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linalyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, 1-ethenyl-1,5-dimethyl-4-hexen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl octanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9004S7D8YV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl caprylate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030430 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution Within Biological Systems
Identification and Quantification in Plant Species Producing Volatile Organic Compounds (VOCs)
Linalyl octanoate (B1194180) is a volatile organic compound (VOC) found in a range of plant species, contributing to their characteristic scents. Its identification and quantification in plant extracts, particularly essential oils, are typically achieved using gas chromatography-mass spectrometry (GC-MS), a highly sensitive and robust analytical technique for separating and identifying VOCs. frontiersin.orgcurrentsci.com
While detailed quantitative data specifically for linalyl octanoate across a wide array of plant species are not extensively documented in general searches, its presence is often noted in the context of other linalool (B1675412) esters, such as linalyl acetate (B1210297), which is a more commonly studied and abundant compound in many essential oils. Linalyl acetate, for instance, is a principal component of lavender and bergamot essential oils and is found in plants like cardamom, clary sage, and lemon. ecostore.comperflavory.comthegoodscentscompany.comforeverest.netwikipedia.org Linalool itself, the alcohol precursor to this compound, is widely distributed in over half of the families of seed plants and is a major volatile in many species, including Freesia hybrida and lavender. nih.govdergipark.org.trmdpi.com The presence of this compound often correlates with the presence of linalool and other linalyl esters, suggesting related biosynthetic pathways. industrialchemicals.gov.au
Some studies on essential oil compositions mention this compound as a component, though often in lower concentrations compared to more prevalent compounds like linalool or linalyl acetate. For example, in studies analyzing the volatile profiles of plants, this compound has been identified alongside other esters like geranyl octanoate and citronellyl octanoate. perfumerflavorist.comscispace.com
Tissue-Specific Localization of this compound and its Biosynthetic Machinery within Plants
The biosynthesis and accumulation of volatile compounds like this compound in plants are often localized to specialized secretory structures. In many aromatic plants, particularly members of the Lamiaceae family, these structures are epidermal secretory glands known as glandular trichomes. nih.govebin.pub
The production of monoterpenes and their esters, including linalyl acetate (a closely related compound), has been demonstrated to occur within these glandular trichomes. For instance, in lemon mint (Mentha aquatica var. citrata, Lamiaceae), cell-free extracts derived from isolated glandular trichomes were shown to convert geranyl diphosphate (B83284) into linalool, and further catalyze the formation of linalyl acetate from linalool and acetyl-coenzyme A. This indicates that glandular trichomes contain the unique enzymatic activities necessary for the synthesis of essential oil components. researchgate.net While direct evidence for this compound's specific biosynthetic machinery within glandular trichomes is less detailed in general literature, the established role of these structures in producing other linalool esters strongly suggests a similar localization for this compound biosynthesis.
Role of Glandular Trichomes in Metabolite Accumulation
Glandular trichomes serve as "biofactories" for the production and accumulation of specialized metabolites, including volatile terpenes and their derivatives. nih.gov These structures are diverse in morphology, including capitate and peltate types, and are found on various plant organs such as leaves, stems, and flowers. nih.govzobodat.at
Research on clary sage (Salvia sclarea), another Lamiaceae member, has provided strong evidence for the spatial localization of metabolites like sclareol (B1681606) and linalyl acetate in glandular trichomes (GTs). Studies using techniques like laser desorption/ionization mass spectrometry imaging (LDI-FTICR-MSI) have shown that these compounds specifically accumulate in the gland cells of GTs. Furthermore, genetic validation through the isolation of glabrous (beardless) mutants revealed that over 90% of sclareol and linalyl acetate in clary sage are produced by large capitate GTs. nih.govnih.gov This highlights the critical role of glandular trichomes in the biosynthesis and storage of these volatile compounds, providing a cellular and site-specific context for their production. The methylerythritol-phosphate (MEP) pathway, which is localized in plastids, is a primary source of isopentenyl diphosphate (IPP) precursors used for the biosynthesis of such terpenes in these trichomes. nih.gov
Developmental and Environmental Factors Influencing In Vivo Concentrations
The in vivo concentrations of volatile compounds like this compound in plants are influenced by a complex interplay of developmental and environmental factors. The yield and total composition of these aroma compounds are genetically determined but are also significantly affected by the plant's developmental stage and various environmental conditions. utas.edu.au
Developmental Factors: The concentration of active compounds can vary with the age of the plant and its specific developmental stages. For instance, studies on Agastache rugosa have shown that the maximum concentration of certain active compounds can be found in two-year-old plants, with variations in content between leaves and inflorescences depending on the plant's age. mdpi.com Similarly, the content of essential oil components per leaf can increase during leaf development, reaching a peak at certain developmental whorls before stabilizing or decreasing. researchgate.net Floral development, specifically, can influence the profile of primary and secondary metabolites, including VOCs. mdpi.com
Environmental Factors: Environmental conditions significantly impact secondary metabolism in plants, including the production of volatile compounds. Factors that regulate primary plant metabolism, such as light, temperature, water supply, gas exchange, and nutrient levels, also affect secondary metabolism due to the carbon flow between these systems. utas.edu.au For example, the composition of volatile oils can differ based on the plant's location and the part of the plant used, with concentrations fluctuating throughout the growing season. mdpi.com While specific data for this compound's response to these factors are not readily available in general searches, the general principles apply to many plant VOCs. Optimal harvest dates for maximum yield of plant material, oil concentration, and oil yield per hectare are often determined by considering these developmental and environmental influences. utas.edu.au
Biosynthesis of Linalyl Octanoate and Precursor Pathways
Isoprenoid Precursor Generation: The Methylerythritol Phosphate (MEP) Pathway Contribution
The foundation of linalyl octanoate (B1194180) biosynthesis lies in the production of its core building blocks, which are derived from the isoprenoid pathway. In plants, this primarily occurs through the plastid-localized methylerythritol 4-phosphate (MEP) pathway. researchgate.netcimap.res.in This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as initial substrates to generate the five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netoup.commdpi.com These two molecules are the universal precursors for all terpenoids. cimap.res.inmdpi.com
Geranyl Diphosphate (GPP) as a Key Monoterpene Precursor
The first dedicated step towards the formation of monoterpenes, the class of compounds to which linalool (B1675412) (the alcohol precursor of linalyl octanoate) belongs, is the condensation of one molecule of IPP and one molecule of DMAPP. This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) and results in the formation of the ten-carbon (C10) molecule, geranyl diphosphate (GPP). mdpi.comechelon-inc.comresearchgate.net GPP is the direct precursor for a vast array of monoterpenes, including the acyclic alcohol linalool. nih.govoup.com While GPP synthesis is predominantly associated with the plastidial MEP pathway, some studies have indicated the potential for cytosolic GPP production via the mevalonate (B85504) (MVA) pathway in certain plant species, highlighting a degree of metabolic crosstalk between these compartments. cimap.res.inpnas.org
Linalool Synthase Activity in Terpene Alcohol Core Structure Formation
The pivotal step in the formation of the linalool core structure is the transformation of GPP, a reaction catalyzed by the enzyme linalool synthase (LIS). nih.govoup.com LIS is a type of terpene synthase that facilitates the conversion of the linear GPP molecule into the acyclic tertiary alcohol, linalool. oup.comnih.gov This enzymatic reaction involves the ionization of the diphosphate group from GPP, leading to the formation of a transient carbocation intermediate, which is then quenched by a water molecule to yield linalool. wikipedia.orggoogle.com
Enantiomeric Specificity of Linalool Synthases Producing (S)- and (R)-Linalool Enantiomers
Linalool exists as two enantiomers, (S)-(+)-linalool and (R)-(-)-linalool, each possessing distinct aromatic properties. mdpi.compnas.org The stereochemical outcome of the linalool synthesis is dictated by the specific linalool synthase enzyme involved. Different plant species, and even different tissues within the same plant, can possess linalool synthases with varying enantiomeric specificities. pnas.orgresearchgate.net For instance, some LIS enzymes exclusively produce (S)-linalool, while others generate (R)-linalool. ontosight.aimpg.de There are also cases where both enantiomers are produced, with the ratio often changing during different developmental stages of the plant. researchgate.net This enantiomeric specificity is a crucial determinant of the final fragrance profile of the organism. The molecular basis for this stereoselectivity is attributed to structural differences in the active sites of the respective linalool synthase enzymes, which influences the orientation of the substrate and the subsequent attack by water. nih.gov
Esterification Mechanisms: Enzymatic Formation of this compound from Linalool and Octanoic Acid
The final step in the biosynthesis of this compound is the esterification of linalool with octanoic acid. cymitquimica.com This reaction involves the formation of an ester bond between the hydroxyl group of linalool and the carboxyl group of octanoic acid. While chemical synthesis methods exist, in biological systems, this transformation is catalyzed by specific enzymes. google.com
Identification and Characterization of Ester Synthases Responsible for Octanoyl Transfer
The enzymes responsible for the transfer of an octanoyl group to linalool are a class of acyltransferases, often referred to as alcohol acyltransferases (AATs) or ester synthases. researchgate.netresearchgate.net These enzymes utilize an activated form of octanoic acid, typically octanoyl-CoA, as the acyl donor. researchgate.net Research has identified and characterized AATs from various plants that exhibit activity with a range of alcohol and acyl-CoA substrates. researchgate.net While specific synthases dedicated solely to this compound formation are not extensively documented, studies on AATs from species like rose have shown their capability to utilize different alcohol substrates, including terpenols, and various acyl-CoAs to produce a variety of esters. researchgate.net The substrate specificity of these enzymes can be influenced by the chain length of the fatty acid and the structure of the alcohol. researchgate.net It is the presence and specific activity of such an ester synthase, capable of utilizing both linalool and octanoyl-CoA as substrates, that leads to the formation of this compound. The enzymatic production of linalyl esters has also been explored using immobilized lipases, demonstrating the feasibility of this biotransformation under controlled conditions. researchgate.nethilarispublisher.com
Advanced Analytical Methodologies for Linalyl Octanoate Research
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of volatile compound analysis. For a molecule like linalyl octanoate (B1194180), which is often a component within a complex mixture of other esters, terpenes, and alcohols, high-resolution separation is critical for accurate identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds such as linalyl octanoate. farmaciajournal.comnih.gov The process involves separating compounds in a mixture using a gas chromatograph and then detecting and identifying them using a mass spectrometer. The GC utilizes a capillary column with a specific stationary phase to separate compounds based on their boiling points and affinity for the phase. mdpi.com As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. nih.govredalyc.org
In the context of this compound research, GC-MS is invaluable for the volatile profiling of essential oils and other natural extracts. researchgate.netcabidigitallibrary.org While many studies focus on the more abundant parent alcohol (linalool) or the common ester (linalyl acetate), the established GC-MS methods are directly applicable to this compound. nih.govmdpi.com The identification of this compound is confirmed by matching its retention time and mass spectrum against those of a certified reference standard or established spectral libraries. dergipark.org.tr
Table 1: Illustrative GC-MS Parameters for Volatile Ester Analysis This table presents typical conditions suitable for the analysis of volatile compounds like this compound in complex matrices.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | ZB-5MS, DB-5, or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column that separates compounds primarily based on boiling point. This is a standard choice for general volatile profiling. |
| Carrier Gas | Helium at a constant flow (e.g., 1.0-1.5 mL/min) | Inert gas to move the analytes through the column. redalyc.org |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample upon injection. dergipark.org.tr |
| Oven Program | Initial temp 50-60 °C, ramp at 3-5 °C/min to 240-280 °C | A temperature gradient allows for the separation of a wide range of volatiles, from the most volatile to semi-volatile compounds. |
| MS Ion Source Temp | 200-230 °C | Maintains analytes in the gas phase and promotes consistent fragmentation. redalyc.orgdergipark.org.tr |
| Ionization Energy | 70 eV | Standard energy for electron ionization (EI) that produces reproducible fragmentation patterns for library matching. redalyc.org |
| Mass Scan Range | 35-500 m/z | Captures the molecular ion and characteristic fragment ions of most terpenes and their esters. redalyc.org |
For exceptionally complex samples where co-elution is a significant problem in traditional one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. chromatographyonline.comgcms.cz This technique couples two different columns (e.g., a non-polar column followed by a polar column) via a modulator. chromatographyonline.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast, secondary separation. gcms.cz
The result is a structured, two-dimensional chromatogram (a contour plot) where compounds are separated based on two independent properties (e.g., volatility and polarity). gcms.cz This allows for the separation of compounds that would otherwise overlap, a common issue with isomeric terpenes and esters in essential oils. researchgate.net GCxGC is particularly effective for "fingerprinting" a sample, providing a detailed visual map of its chemical composition. researchgate.netnih.gov While specific applications for this compound are not widely published, the analysis of nkui, a Cameroonian food, by GCxGC-TOF-MS revealed a detailed profile of terpenes and esters, including linalyl acetate (B1210297), demonstrating the technique's power to resolve flavor and fragrance compounds in a complex food matrix. researchgate.net This high-resolution approach is ideal for detecting minor components like this compound and distinguishing them from a background of major constituents.
Table 2: Comparison of 1D-GC and GCxGC for Complex Sample Analysis
| Feature | Conventional GC-MS (1D-GC) | Comprehensive GCxGC-MS |
|---|---|---|
| Peak Capacity | Low to moderate (hundreds of peaks) | Very high (thousands of peaks), significantly reducing co-elution. gcms.cz |
| Data Visualization | One-dimensional chromatogram (intensity vs. time) | Two-dimensional contour plot (retention time 1 vs. retention time 2). gcms.cz |
| Chemical Information | Separation primarily by one property (e.g., boiling point) | Structured separation based on two distinct properties (e.g., boiling point and polarity), allowing for class separation. gcms.cz |
| Application | Routine analysis, quality control of simpler mixtures. | Metabolic fingerprinting, analysis of highly complex samples (petroleum, environmental, food aromas). gcms.cznih.gov |
This compound is a chiral molecule due to the stereocenter in its linalool (B1675412) moiety, existing as (R)-(-)-linalyl octanoate and (S)-(+)-linalyl octanoate. The enantiomeric ratio of such compounds in nature is often specific to the biological source and can be an indicator of authenticity. Enantioselective multidimensional gas chromatography (enantio-MDGC) is a powerful technique designed specifically to separate these stereoisomers. researchgate.net
This method uses a two-column system where a specific, unresolved portion of the chromatogram from a primary non-chiral column is selectively transferred ("heart-cut") to a second column coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. researchgate.netacgpubs.org This CSP interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and individual quantification. Research on essential oils has successfully used enantio-MDGC to determine the enantiomeric distribution of linalool and linalyl acetate to verify the authenticity of neroli, petitgrain, and bergamot oils. researchgate.net The same principles and column types are directly applicable to the stereodifferentiation of this compound, making this technique essential for quality control and authenticity studies. researchgate.netacgpubs.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution and Fingerprinting
Sample Preparation and Derivatization Strategies for Comprehensive Analysis
The quality of chromatographic analysis is highly dependent on the sample preparation step. The goal is to efficiently extract and concentrate the analyte of interest, like this compound, from its matrix while minimizing interferences.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for extracting volatile and semi-volatile compounds from solid, liquid, or gaseous samples. chromatographyonline.com A fused silica (B1680970) fiber coated with a sorbent polymer is exposed to the headspace (the gas phase) above the sample. mdpi.comnih.gov Volatile analytes, including esters like this compound, partition from the sample matrix into the headspace and are adsorbed by the fiber. The fiber is then retracted and inserted directly into the hot GC injector for thermal desorption and analysis. ed.gov HS-SPME is highly effective for profiling the aroma compounds of essential oils, foods, and beverages. nih.govuoa.gr
Solid Phase Extraction (SPE) is another common sample preparation technique used to isolate analytes from a liquid matrix. uoa.grresearchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent. Analytes of interest are retained on the sorbent while the matrix and interfering compounds are washed away. The desired analytes are then eluted with a small volume of an appropriate solvent. While HS-SPME is generally preferred for more volatile compounds due to its simplicity and lack of solvent, SPE is highly versatile and can be effective for concentrating less volatile esters or for sample cleanup when significant matrix interferences are present. uoa.gr
Table 3: Comparison of HS-SPME and SPE for Volatile Ester Analysis
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Solid Phase Extraction (SPE) |
|---|---|---|
| Principle | Equilibrium-based extraction of volatiles from headspace onto a coated fiber. chromatographyonline.com | Sorbent-based retention of analytes from a liquid sample passed through a cartridge. researchgate.net |
| Solvent Use | Solvent-free. uoa.gr | Requires solvents for conditioning, washing, and elution. |
| Target Analytes | Best for volatile and semi-volatile compounds. mdpi.com | Broad applicability from volatile to non-volatile compounds, depending on sorbent choice. |
| Advantages | Fast, simple, easily automated, sensitive, minimizes matrix effects. uoa.gr | High recovery, high concentration factor, effective for sample cleanup. |
| Disadvantages | Fiber fragility, competitive adsorption, matrix effects can influence partitioning. | More time-consuming, requires solvent, potential for analyte loss during steps. uoa.gr |
Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties, such as increasing its volatility for GC analysis or enhancing its ionization efficiency for mass spectrometry. mdpi.com This is a common requirement for analyzing non-volatile or highly polar compounds like sugars, amino acids, or long-chain fatty acids by GC-MS. nih.govmdpi.com For these molecules, derivatization (e.g., silylation or esterification) converts polar functional groups into less polar, more volatile ones.
However, for a compound like this compound, which is an ester and is already sufficiently volatile and thermally stable for direct GC-MS analysis, chemical derivatization is generally not necessary or performed. The technique is more relevant for other compounds that might be present in the same sample matrix. For instance, if a study required the simultaneous analysis of this compound and non-volatile free fatty acids within a sample, a derivatization step would be employed to make the fatty acids amenable to GC analysis, while the this compound would be analyzed directly. mdpi.comnih.gov
Headspace Solid-Phase Microextraction (HS-SPME) and Solid Phase Extraction (SPE)
Integration with Systems Biology and Omics Approaches
The study of this compound is increasingly moving beyond simple identification and quantification, embracing a more holistic, systems-level perspective. Omics disciplines, which involve the comprehensive analysis of a large set of molecules of a similar type, provide powerful tools to understand the broader biological context in which this ester is synthesized and functions. By integrating data from various omics platforms, researchers can connect the presence of this compound to global metabolic networks and its ultimate functional role, particularly in the sensory properties of foods and plants.
Metabolomics for Global Metabolite Profiling
Metabolomics is an untargeted approach that aims to capture and analyze the complete set of small-molecule metabolites within a biological sample. mdpi.com In the context of this compound research, metabolomic fingerprinting allows scientists to view this compound not in isolation, but as part of a complex metabolic profile. This global perspective is crucial for understanding how its synthesis is regulated and how it co-varies with other compounds.
Analytical platforms such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the workhorses of metabolomics, capable of separating and detecting hundreds to thousands of metabolites in a single run. mdpi.com In these studies, this compound is frequently identified as a component of the volatile metabolome, or "volatilome," in various plant species. For instance, comprehensive metabolomic analyses of fruits like mandarins and grapes have successfully profiled this compound alongside a diverse array of other esters, terpenes, and organic acids. mdpi.comresearchgate.net
Table 1: Examples of this compound Detection in Metabolomic Studies
This table provides examples of plant materials where this compound has been identified as part of broader metabolomic profiling studies.
| Biological Source | Study Focus | Analytical Technique | Associated Compounds Identified |
| Mandarin fruit | Effect of rootstock on volatile profile | GC-MS | Linalool, Linalyl acetate, Methyl octanoate mdpi.com |
| Chardonnay grapes | Changes in metabolite profiles during ripening | GC-MS | Linalool, α-Terpineol, Ethyl octanoate, Ethyl decanoate (B1226879) researchgate.net |
| Cocoa (Theobroma cacao) | Investigation of flavor compounds | Enantioselective MDGC-MS | Linalool, Linalyl acetate, Limonene, β-pinene researchgate.net |
Foodomics and Sensomics for Functional Correlation Studies
While metabolomics provides a chemical inventory, foodomics and sensomics aim to link this chemical data to function, particularly sensory perception. core.ac.uk Foodomics integrates various omics disciplines to comprehensively investigate food, while sensomics specifically focuses on identifying the key compounds that shape the sensory characteristics of a product, such as its aroma and taste. core.ac.ukdepositolegale.it
Through this approach, a chemical fingerprint of a food can be directly mapped to its sensory fingerprint. core.ac.uk For example, studies on the aroma of premium chocolate or fruits may identify dozens of volatile compounds, but sensomics helps to pinpoint the "key odorants" that are most impactful. unito.it By correlating instrumental measurements of this compound concentration with sensory panel data, researchers can build predictive models that link its presence to specific, desirable aroma attributes. This functional correlation is vital for the food industry in areas such as quality control, product development, and understanding the effects of processing and storage on flavor. depositolegale.it
Table 2: Functional Sensory Correlation of this compound
This table outlines the sensory characteristics of this compound and the methodologies used to establish its functional role in food aroma.
| Compound | Sensory Descriptors | Analytical Approach for Correlation | Research Goal |
| This compound | Floral, Fruity, Waxy, Green mdpi.comnih.gov | GC-Olfactometry (GC-O), GCxGC-MS, Sensory Panel Analysis | To correlate the instrumental quantification of this compound with its perceived aroma intensity and character in a food matrix. |
Spectroscopic Techniques in Structural Elucidation and Biosynthetic Pathway Tracing (e.g., ¹³C-NMR for Isotope Labeling Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, while its basic structure is well-established, advanced NMR techniques, particularly when combined with stable isotope labeling, are critical for probing its biosynthesis.
Isotope labeling involves introducing atoms with a non-standard number of neutrons (e.g., Carbon-13, ¹³C, instead of the more abundant Carbon-12) into a biological system. silantes.com These heavier isotopes act as a "tag" that can be tracked as they are incorporated into larger molecules. By feeding a plant or cell culture a precursor molecule enriched with ¹³C, scientists can trace the metabolic fate of that precursor through the organism's enzymatic machinery.
In the context of this compound, which is formed from the precursors linalool (a monoterpenoid) and octanoic acid (a fatty acid), a ¹³C-labeling study could proceed as follows:
A ¹³C-labeled precursor, such as [U-¹³C]-glucose (where all six carbon atoms are ¹³C), is supplied to the organism.
Through primary metabolic pathways like glycolysis, the labeled glucose is broken down into smaller building blocks, such as labeled pyruvate (B1213749) and acetyl-CoA.
These labeled building blocks are then channeled into secondary metabolic pathways: the terpenoid pathway to produce labeled linalool and the fatty acid synthesis pathway to produce labeled octanoic acid.
Finally, an enzyme catalyzes the esterification of the labeled linalool and octanoic acid to form this compound containing ¹³C atoms at specific positions.
The resulting this compound is then extracted and analyzed using ¹³C-NMR. This technique is highly sensitive to the presence and position of ¹³C atoms. The resulting NMR spectrum reveals precisely which carbon atoms in the this compound molecule originated from the initial labeled precursor. This provides definitive evidence of the biosynthetic pathway, confirming the metabolic route from a simple sugar to a complex flavor ester. copernicus.orgcopernicus.org This method is superior to simply identifying the presence of enzymes, as it provides direct proof of metabolic flux through the pathway.
Table 3: Hypothetical ¹³C-Isotope Labeling Experiment for this compound Biosynthesis
This table illustrates how a ¹³C-labeled precursor can be used to trace the carbon backbone during the biosynthesis of this compound.
| Labeled Precursor Supplied | Intermediate Pathways Activated | Labeled Biosynthetic Precursors Formed | Final Labeled Product | Analytical Method | Information Gained |
| [U-¹³C]-Glucose | Glycolysis, Terpenoid Biosynthesis, Fatty Acid Synthesis | ¹³C-Linalool, ¹³C-Octanoic acid | ¹³C-Linalyl octanoate | ¹³C-NMR Spectroscopy | Identification of all carbon atoms in the this compound structure that were derived from the glucose precursor, confirming the active biosynthetic pathway. copernicus.org |
Ecological and Biological Functions of Linalyl Octanoate in Plant Systems
Role as Volatile Organic Compound (VOC) in Plant Emissions
Plants emit a vast array of volatile organic compounds (VOCs) into the atmosphere, which serve crucial ecological roles. These lipophilic molecules possess high vapor pressure, enabling their easy release into the surrounding environment. nih.gov Plant VOC emissions are influenced by various factors, including environmental conditions and biotic interactions. nih.gov
Plant-Pollinator Interactions: Olfactory Cues and Attractants
Floral VOCs are pivotal in mediating plant-pollinator interactions, acting as crucial olfactory cues and attractants. researchgate.netmaxapress.comnih.gov The diverse array of scents emitted by flowers guides pollinators to their floral rewards, facilitating successful reproduction for many angiosperm species. frontiersin.org
Terpenoids, including linalool (B1675412) and its esters, are significant components of floral scents that attract pollinators. For instance, linalool and linalyl acetate (B1210297) are key components of lavender essential oil, which significantly attracts honey bees (Apis mellifera L.). Studies have shown that the essential oil of bee-pollinated lavender plants contains higher quantities of these compounds, indicating their importance in pollinator attraction and subsequent improvement in essential oil quality. The extraordinary diversity in floral scents, often dominated by monoterpenoids and benzenoids, underscores their role in pollinator-mediated selection and the evolution of floral traits. researchgate.netfrontiersin.org Given that linalyl octanoate (B1194180) is an ester of linalool, it is plausible that it functions similarly as an olfactory cue, contributing to the attractive scent profile that draws specific pollinators to plants.
Plant Defense Mechanisms Against Herbivores and Pathogens
Plants have evolved sophisticated and multi-faceted defense mechanisms to protect themselves against a wide range of biotic threats, including insect herbivores and pathogens. These defenses can involve physical barriers, chemical compounds, and signaling pathways. numberanalytics.commdpi.comapsnet.org Volatile organic compounds, including terpenes and their derivatives, play a significant role in these defense strategies. numberanalytics.comnih.gov
Research on related compounds, such as linalool, provides insights into the potential defensive functions of linalyl octanoate. Linalool has demonstrated strong antifungal activity against phytopathogenic fungi like Fusarium oxysporum and Botrytis cinerea, by disrupting fungal cell membranes and downregulating pathogenic genes. nih.gov Furthermore, linalool can activate plant defense pathways, including the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which are crucial for improving disease resistance. nih.govfrontiersin.org
Against herbivores, volatile compounds can act directly as repellents or toxins, or indirectly by attracting the natural enemies of the attacking herbivores (e.g., predators and parasitoids). noveltyjournals.commdpi.comuni-halle.deresearchgate.net Mechanically injured plants, or those under herbivore attack, often release increased amounts of specific VOCs, which can serve as distress signals. plantprotection.plmdpi.com For example, linalool is one of the compounds whose emission increases in mechanically injured wheat plants, suggesting its role as a defense mechanism against wounding. plantprotection.pl The emission of volatile terpenes in response to herbivory can attract parasitic wasps, which are natural enemies of the caterpillars. uni-halle.de
Contribution to Constitutive and Induced Plant Defenses
Plant defense mechanisms are broadly categorized into constitutive and induced defenses. Constitutive defenses are always present in the plant, forming a pre-existing barrier, while induced defenses are activated or produced only in response to an attack or injury. nih.govfrontiersin.orgnumberanalytics.comapsnet.orgnih.govmdpi.comresearchgate.netresearchgate.net
Volatile organic compounds, including terpenes and esters, can contribute to both types of defense. Some VOCs may be constitutively emitted at lower levels, providing a baseline level of protection or signaling. However, many volatile defenses, particularly those involved in plant-insect interactions, are highly inducible. plantprotection.plmdpi.comuni-halle.deresearchgate.netresearchgate.netnih.govnih.gov For instance, insect herbivory triggers internal signals within wounded tissues, leading to the production and release of specialized plant defense compounds, including volatiles, which can repel herbivores or attract their natural enemies. mdpi.com The biosynthesis of these induced volatiles is often regulated by phytohormone signaling networks, such as the jasmonic acid (JA) pathway, which is a master regulator of induced responses to insect attack and necrotrophic pathogens. frontiersin.orgmdpi.comnih.govnih.gov Given its nature as a volatile ester, this compound is likely to be involved in induced defense responses, potentially contributing to the complex volatile blends released upon herbivore or pathogen attack to deter pests or signal for indirect defense.
Role in Intra- and Inter-Plant Communication
Plants engage in complex communication, both within an individual plant (intra-plant) and between neighboring plants (inter-plant), often mediated by volatile chemical compounds. cabidigitallibrary.orgnih.govnih.govnih.gov This communication allows plants to share information about threats and coordinate their defense responses.
Volatile organic compounds, including various terpenes, green leaf volatiles (GLVs), and phytohormones like methyl jasmonate and methyl salicylate, function as airborne signals. nih.govnih.govnih.gov These signals can prime or activate defense responses in undamaged neighboring plants, making them more resistant to subsequent attacks. nih.govnih.gov For example, herbivory or mechanical damage can rapidly alter the emission of specific VOCs, providing crucial information about potential threats to adjacent plants. nih.gov The perception of these volatile cues and signals by receiver plants can lead to changes in gene activation and increased production of defensive compounds. nih.gov While specific studies on this compound in plant-plant communication are limited, the involvement of its parent compound, linalool, in such signaling suggests that this compound could also play a role in the intricate volatile-mediated dialogues among plants, influencing community-level defense strategies and adaptation to environmental challenges.
Chemical Derivatization and Biotechnological Synthesis Strategies for Research Applications
Chemoenzymatic and Biocatalytic Approaches for Linalyl Octanoate (B1194180) Synthesis
The synthesis of linalyl octanoate can be achieved through chemoenzymatic and biocatalytic methods, which often offer advantages such as high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical syntheses. Enzymatic esterification, a key biocatalytic approach, utilizes lipases as catalysts to facilitate the reaction between linalool (B1675412) and octanoic acid or its derivatives.
Immobilized lipases, such as Novozym 435, have been successfully employed for the enzymatic production of linalyl esters. Studies have investigated the influence of various parameters, including temperature, enzyme concentration, and substrate molar ratio, on the reaction conversion nih.govresearchgate.nethilarispublisher.com. For instance, research on enzymatic production of linalyl esters using Novozym 435 demonstrated that higher temperatures, specifically 70°C, yielded better reaction conversions in both solvent-free and solvent-added systems nih.govresearchgate.net. When using Ho-Sho essential oil (rich in linalool) as a substrate, higher conversions were achieved compared to pure linalool nih.govresearchgate.net.
The use of vinyl esters of fatty acids, such as vinyl octanoate, in lipase-catalyzed reactions has also been explored for the synthesis of other esters, indicating the general applicability of these approaches for incorporating the octanoate moiety frontiersin.org. This method leverages the irreversible nature of transesterification with vinyl esters, as the vinyl alcohol byproduct tautomerizes to acetaldehyde (B116499) and evaporates, preventing the reverse reaction frontiersin.org.
While specific conversion rates for this compound synthesis using these enzymatic methods were not explicitly detailed in some studies, the general efficiency of lipase-catalyzed esterification for linalool esters has been established. For example, in the enzymatic production of linalyl acetate (B1210297), conversions of up to 5.6% were achieved with Novozym 435 under specific conditions hilarispublisher.com.
| Enzyme | Substrates | Temperature (°C) | Enzyme Concentration (wt%) | Acid:Alcohol Molar Ratio | Reaction Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|---|---|
| Novozym 435 (immobilized lipase) | Linalool, Various Acids (e.g., Acetic Anhydride) | 70 | 5 | 1:1 (Acid:Alcohol) | 10 | 5.58 | nih.govresearchgate.net |
| Novozym 435 (immobilized lipase) | Linalool, Acetic Anhydride | 70 | 5 | 9:1 (Acid:Alcohol) | 6 | 5.6** | hilarispublisher.com |
| Conversion reported for total linalyl esters using Ho-Sho essential oil as substrate. | |||||||
| **Conversion reported for linalyl acetate. |
Chemoenzymatic strategies, which combine chemical and enzymatic transformations, are also gaining prominence for synthesizing complex molecules and natural products beilstein-journals.orgcarmodyqs.comnih.gov. This hybrid approach can leverage the strengths of both methodologies, for instance, by using chemical synthesis for initial precursor preparation followed by enzymatic steps for stereoselective modifications or esterification.
Metabolic Engineering for Enhanced Production in Heterologous Host Systems
Metabolic engineering offers a powerful strategy for enhancing the biosynthesis of natural products, including terpenes and their derivatives like this compound, in heterologous host systems. This involves modifying the metabolic pathways of microorganisms to redirect carbon flux towards the desired compound. Common host systems for heterologous expression include bacteria (e.g., Escherichia coli, Bacillus subtilis, Streptomyces species) and yeast (Saccharomyces cerevisiae) wikipedia.orgpnnl.govfrontiersin.orgfrontiersin.orgplos.org. These hosts are chosen for their rapid growth, well-established genetic manipulation tools, and capacity for high cell density culture pnnl.govfrontiersin.org.
For the production of linalool, the precursor to this compound, significant progress has been made through metabolic engineering. The biosynthesis of linalool typically proceeds via the mevalonate (B85504) (MVA) pathway, which generates isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP) nih.gov. These precursors are then condensed to form geranyl pyrophosphate (GPP), which is subsequently converted to linalool by linalool synthase (LIS) nih.govwikipedia.org.
Strategies for enhancing linalool production in heterologous hosts like Saccharomyces cerevisiae and Escherichia coli include:
Increasing Precursor Supply: Overexpression of key enzymes in the MVA pathway or utilizing alternative pathways, such as the isopentenol (B1216264) utilization pathway (IUP), can increase the availability of IPP and DMAPP nih.govresearchgate.net. For example, engineering S. cerevisiae with dual regulation of the MVA pathway in mitochondria and cytoplasm, along with overexpression of a truncated Actinidia arguta linalool synthase (t26AaLS1), resulted in a 2.6-fold increase in linalool titer compared to control strains nih.gov.
Optimizing Linalool Synthase Expression and Activity: Screening and mutating linalool synthase genes can lead to enzymes with improved activity or altered substrate specificity researchgate.net.
Balancing Metabolic Flux: Downregulating competing pathways, such as the squalene (B77637) synthesis pathway (e.g., by repressing the ERG9 gene in S. cerevisiae), can divert more metabolic flux towards terpene synthesis nih.gov.
| Host System | Engineering Strategy | Linalool Titer | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of Lavandula angustifolia linalool synthase; Downregulation of ERG9; Overexpression of tHMG1 | 95 µg/L | nih.gov |
| Saccharomyces cerevisiae | Utilizing Isopentenol Utilization Pathway (IUP); Overexpression of truncated Actinidia arguta linalool synthase (t26AaLS1) | 23.81 mg/L | nih.gov |
| Escherichia coli | Increased monoterpene precursors (NPP, GPP); Mutated/modified linalool synthase | 54.2 mg/L (shake flask); 678 mg/L (1.3-L reactor) | researchgate.net |
For the enhanced production of this compound specifically, metabolic engineering efforts would extend beyond linalool biosynthesis to include the co-expression of an appropriate acyltransferase or esterase enzyme capable of catalyzing the esterification of linalool with octanoic acid. Additionally, strategies to ensure sufficient supply of octanoic acid within the host system, either through endogenous metabolic pathways or exogenous feeding, would be crucial. The integration of these enzymatic steps within a metabolically engineered host could enable sustainable and high-yield production of this compound.
Controlled Chemical Synthesis of Linalool Derivatives for Mechanistic and Functional Studies
Controlled chemical synthesis plays a vital role in preparing this compound and other linalool derivatives, particularly for mechanistic and functional studies where precise structural modifications are required. The esterification of tertiary alcohols like linalool presents specific challenges due to steric hindrance and the potential for undesirable side reactions, such as rearrangement or dehydration, especially under acidic conditions google.com.
Traditional chemical esterification of linalool with carboxylic acids or their anhydrides often involves heating. However, the formation of free acid as a byproduct can interfere with the reaction, limiting the yield google.com. To overcome this, methods such as azeotropic distillation to remove the byproduct acid (e.g., using toluene (B28343) to form an azeotrope with acetic acid) have been employed for the synthesis of linalyl acetate google.com. The use of acid scavengers like pyridine (B92270) or calcium carbide has also been explored, though their economic viability in large-scale operations may be limited google.com.
For mechanistic and functional studies, the ability to synthesize specific linalool derivatives, including various esters and oxygenated forms, is essential. Researchers have chemically synthesized a range of oxygenated linalool derivatives to investigate their properties researchgate.netfrontiersin.org. These syntheses often involve multi-step procedures, starting from linalool and employing reagents for epoxidation, oxidation, or reduction, followed by purification and characterization frontiersin.orgresearchgate.net. For example, the preparation of linalool epoxide and subsequent ring-opening reactions yield novel ethers, demonstrating the versatility of chemical synthesis in generating diverse linalool-derived compounds researchgate.net.
The controlled synthesis of modified linalyl esters, including this compound, for detailed studies requires careful selection of reaction conditions to ensure regioselectivity and to avoid the formation of undesired isomers or degradation products. This precision is critical for generating compounds with defined structures necessary for understanding their biological or physical properties.
Investigating Structural-Activity Relationships via Modified Linalyl Esters
Investigating structural-activity relationships (SAR) involves systematically modifying the chemical structure of a compound and evaluating how these changes impact its biological or physical activities. For this compound and related linalyl esters, SAR studies are crucial for understanding the correlation between their molecular structure and their properties, such as aroma profiles, stability, or interactions with biological systems.
Research has focused on the structure-odor relationships of linalool, linalyl acetate, and their oxygenated derivatives researchgate.netfrontiersin.org. By synthesizing a series of modified compounds, researchers can assess how specific functional groups, double bond positions, or stereochemistry influence the perceived odor quality and odor threshold frontiersin.org. For instance, studies have synthesized various oxygenated derivatives of linalool and linalyl acetate to test their odor qualities and relative odor thresholds in air frontiersin.org. This systematic approach allows for the identification of key structural features responsible for particular sensory attributes.
When investigating this compound, SAR studies would typically involve:
Varying the Acyl Chain: Synthesizing other linalyl esters with different fatty acid chain lengths (e.g., linalyl acetate, linalyl butyrate, linalyl decanoate) to understand the impact of the ester moiety on properties.
Modifying the Linalool Moiety: Introducing functional groups (e.g., hydroxyl, epoxy, carbonyl) or altering the unsaturation pattern within the linalool part of the molecule. This could involve synthesizing compounds like hydroxythis compound or epoxythis compound.
Stereochemical Variations: As linalool possesses a chiral center, synthesizing and testing the R- and S-enantiomers of this compound and its derivatives would be critical to determine if stereochemistry influences activity.
The data obtained from such SAR investigations, often involving sensory evaluation panels or in vitro assays, would provide detailed insights into how structural modifications affect the desired characteristics of this compound. This information is invaluable for the targeted design and synthesis of novel compounds with enhanced or specific properties for various applications.
Q & A
Q. What are the established laboratory synthesis protocols for linalyl octanoate, and how can reaction efficiency be optimized?
this compound is synthesized via esterification of linalool with octanoic acid derivatives (e.g., octanoyl chloride) using acid catalysts like sulfuric acid. Key parameters include:
- Molar ratio : 1:1.2 (linalool to octanoyl chloride) to drive esterification .
- Catalyst concentration : 0.5–1% (w/w) to minimize side reactions .
- Temperature : 60–80°C to optimize reaction kinetics while avoiding thermal decomposition . Reaction progress is monitored by thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1), and purity is confirmed via GC-MS retention indices (e.g., comparison to ethyl octanoate standards) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C NMR) and linalool-derived olefinic protons (δ 5.0–5.4 ppm) .
- GC-MS : Use a polar column (e.g., DB-WAX) with a temperature gradient (50°C → 250°C at 5°C/min). Fragmentation patterns (e.g., m/z 121 base ion) confirm identity .
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C asymmetric stretch (~1240 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address discrepancies in enzymatic assays involving this compound hydrolysis?
Inconsistent kinetic data (e.g., Km, Vmax) may arise from substrate solubility or assay interference. Methodological solutions include:
- Solubilization : Use β-cyclodextrin (0.5% w/v) to enhance octanoate ester solubility .
- Orthogonal validation : Combine spectrophotometric assays (e.g., NADH-coupled) with HPLC quantification of octanoic acid .
- Background correction : Subtract non-enzymatic hydrolysis rates (measured in enzyme-free controls) . Data should adhere to Michaelis-Menten kinetics (R² > 0.95) and be validated via triplicate runs .
Q. What in vitro models are suitable for studying the metabolic fate of this compound, and how can hydrolysis kinetics be quantified?
- Liver microsomes : Incubate this compound (0.1–1 mM) with rat/human microsomes in pH 7.4 buffer at 37°C .
- Quantification : Use LC-MS/MS (negative ion mode; octanoic acid m/z 143 → 99) or enzymatic assays (acyl-CoA synthetase coupled to NADH oxidation) .
- Kinetic analysis : Calculate hydrolysis half-life (t½) and Vmax using non-linear regression. Include controls for pH-dependent non-enzymatic degradation .
Data Analysis and Presentation
Q. How should researchers statistically validate experimental data on this compound’s bioactivity?
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .
- Dose-response curves : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Error reporting : Express variability as ±SEM (n ≥ 3) and use ANOVA for multi-group comparisons .
Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?
- Detailed protocols : Document catalyst purity, solvent batch, and instrument calibration (e.g., GC-MS column conditioning) .
- Reference standards : Co-inject commercial linalyl acetate or ethyl octanoate during GC-MS to verify retention times .
- Open data : Share raw spectra/chromatograms in supplementary materials with metadata (e.g., instrument settings) .
Conflict Resolution in Literature
Q. How can conflicting reports about this compound’s stability in acidic environments be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
